5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with chlorobenzyl and methoxybenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.
Substitution Reactions: The introduction of the 2-chlorobenzyl and 4-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of strong bases or catalysts to facilitate the substitution.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the compound to achieve the desired structure. This may involve the use of specific reagents and conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: can be compared with other pyrimidoindole derivatives:
Similar Compounds: Compounds such as 5-(2-chlorobenzyl)-3-(4-hydroxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one and 5-(2-chlorobenzyl)-3-(4-nitrobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one.
Uniqueness: The presence of the 4-methoxybenzyl group in the compound provides unique chemical properties and biological activities compared to its analogs.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-7-12-23-21(13-17)24-25(30(23)15-19-5-3-4-6-22(19)27)26(31)29(16-28-24)14-18-8-10-20(32-2)11-9-18/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFIRLYTPMSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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